4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE
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Overview
Description
4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3,5-dimethylbenzaldehyde and glycine.
Formation of Schiff Base: The aldehyde reacts with glycine to form a Schiff base under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and proteins, affecting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(4-chloro-3,5-dimethylphenyl)propanoic acid
- (2S)-2-amino-3-(4-bromo-3,5-dimethylphenyl)propanoic acid
- (2S)-2-amino-3-(4-iodo-3,5-dimethylphenyl)propanoic acid
Uniqueness
The presence of the fluorine atom in 4-FLUORO-3,5-DIMETHYL-DL-PHENYLALANINE makes it unique compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-3,5-dimethylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-6-3-8(4-7(2)10(6)12)5-9(13)11(14)15/h3-4,9H,5,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXQFWPMVPQNOY-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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